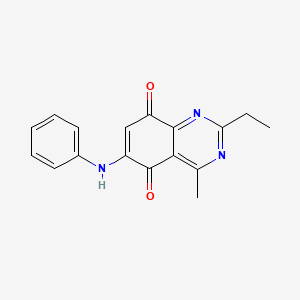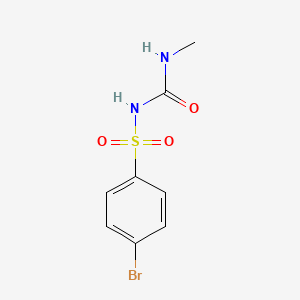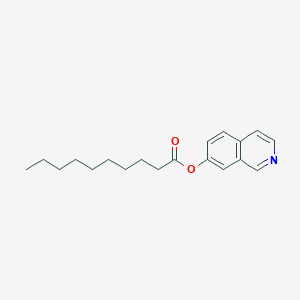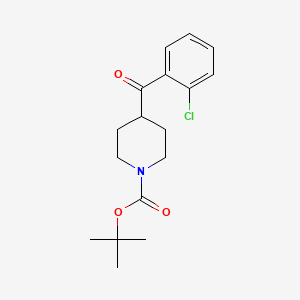
5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)-: is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)- can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid with an appropriate amine under acidic conditions to form the quinazoline core. The specific steps are as follows:
Anthranilic Acid Reaction: Anthranilic acid is reacted with an amine (e.g., phenylamine) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinazoline ring.
Substitution: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines with different functional groups.
Aplicaciones Científicas De Investigación
5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)-: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)- involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
2-Phenylquinazoline: A derivative with a phenyl group at the 2-position.
Uniqueness: : 5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)- is unique due to the presence of both ethyl and methyl groups along with a phenylamino group, which can significantly influence its chemical reactivity and biological activity compared to other quinazoline derivatives.
Propiedades
Número CAS |
61416-90-8 |
|---|---|
Fórmula molecular |
C17H15N3O2 |
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
6-anilino-2-ethyl-4-methylquinazoline-5,8-dione |
InChI |
InChI=1S/C17H15N3O2/c1-3-14-18-10(2)15-16(20-14)13(21)9-12(17(15)22)19-11-7-5-4-6-8-11/h4-9,19H,3H2,1-2H3 |
Clave InChI |
IKBFGGXOXPAQPA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C2C(=N1)C(=O)C=C(C2=O)NC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11835991.png)
![Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-](/img/structure/B11835997.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11836019.png)
![6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11836021.png)
